gamma-Aminobutyric Acid Tartrate
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Overview
Description
Gamma-Aminobutyric Acid Tartrate is a compound derived from gamma-Aminobutyric Acid, a non-protein amino acid that serves as a crucial inhibitory neurotransmitter in the central nervous system of mammals . Gamma-Aminobutyric Acid is widely distributed in nature, occurring in animals, plants, and microorganisms . It plays a significant role in regulating various physiological functions, including reducing neuronal excitability throughout the nervous system .
Preparation Methods
Gamma-Aminobutyric Acid can be synthesized through several methods, including chemical synthesis, plant enrichment, enzymatic methods, and microbial production . One common method involves the decarboxylation of L-glutamic acid using the enzyme glutamate decarboxylase . This reaction typically requires optimal conditions such as a temperature of 37°C and a pH of 4.6 . Industrial production often utilizes genetically engineered strains of Escherichia coli with high activity of glutamate decarboxylase, which can significantly increase the yield of Gamma-Aminobutyric Acid .
Chemical Reactions Analysis
Gamma-Aminobutyric Acid undergoes various chemical reactions, including decarboxylation, oxidation, and substitution . The decarboxylation of L-glutamic acid to produce Gamma-Aminobutyric Acid is catalyzed by glutamate decarboxylase . Common reagents used in these reactions include pyridoxal phosphate, which acts as a coenzyme for the decarboxylase enzyme . The major product formed from these reactions is Gamma-Aminobutyric Acid itself .
Scientific Research Applications
Gamma-Aminobutyric Acid Tartrate has numerous scientific research applications across various fields. In chemistry, it is used as a precursor for the synthesis of other compounds . In biology, it is studied for its role as an inhibitory neurotransmitter and its effects on neuronal activity . In medicine, Gamma-Aminobutyric Acid is explored for its potential therapeutic benefits in treating conditions such as anxiety, epilepsy, and hypertension . Additionally, it has applications in the food industry as a dietary supplement due to its calming effects .
Mechanism of Action
Gamma-Aminobutyric Acid exerts its effects by binding to post-synaptic Gamma-Aminobutyric Acid receptors, specifically Gamma-Aminobutyric Acid type A and type B receptors . These receptors modulate ion channels, leading to the hyperpolarization of the cell membrane and preventing the transmission of action potentials . This inhibitory action helps regulate neuronal excitability and maintain the balance of neurotransmission in the central nervous system .
Comparison with Similar Compounds
Gamma-Aminobutyric Acid is unique among amino acids due to its role as an inhibitory neurotransmitter . Similar compounds include other amino acids such as glutamic acid, which serves as a precursor for Gamma-Aminobutyric Acid synthesis . Another related compound is taurine, which also has inhibitory effects on the nervous system but through different mechanisms . Gamma-Aminobutyric Acid’s distinct function as a neurotransmitter and its widespread occurrence in nature highlight its uniqueness compared to other amino acids .
Properties
Molecular Formula |
C8H15NO8 |
---|---|
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-aminobutanoic acid;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C4H9NO2.C4H6O6/c5-3-1-2-4(6)7;5-1(3(7)8)2(6)4(9)10/h1-3,5H2,(H,6,7);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
YDZKWBZDIVKALM-LREBCSMRSA-N |
Isomeric SMILES |
C(CC(=O)O)CN.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C(CC(=O)O)CN.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
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